molecular formula C11H10N2O B14404397 2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile CAS No. 87352-12-3

2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile

Cat. No.: B14404397
CAS No.: 87352-12-3
M. Wt: 186.21 g/mol
InChI Key: AOVXUMQHSJAERB-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile is a heterocyclic compound that features a unique structure combining an oxazole ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-unsaturated nitriles with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole: Lacks the nitrile group, which may affect its reactivity and applications.

    3-Phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile: Similar structure but without the methyl group, potentially altering its chemical properties.

    2-Methyl-3-phenyl-1,2-oxazole-5-carbonitrile: An isomer with different positioning of the oxazole ring, leading to distinct reactivity.

Uniqueness

2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential for diverse applications. The presence of both the oxazole ring and the nitrile group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

87352-12-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-3-phenyl-3H-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-7,11H,1H3

InChI Key

AOVXUMQHSJAERB-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=C(O1)C#N)C2=CC=CC=C2

Origin of Product

United States

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